3-[(Cyclobutylamino)methyl]quinolin-2-ol
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Overview
Description
3-[(Cyclobutylamino)methyl]quinolin-2-ol is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core with a cyclobutylamino group attached to the methyl position, making it a unique structure with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclobutylamino)methyl]quinolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives and cyclobutylamine.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and green chemistry principles are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclobutylamino)methyl]quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-[(Cyclobutylamino)methyl]quinolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-[(Cyclobutylamino)methyl]quinolin-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-quinolin-2-ol: A similar compound with a methyl group instead of the cyclobutylamino group.
2-Methyl-3-buten-2-ol: Another quinoline derivative with different substituents
Uniqueness
3-[(Cyclobutylamino)methyl]quinolin-2-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclobutylamino group differentiates it from other quinoline derivatives, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-[(cyclobutylamino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O/c17-14-11(9-15-12-5-3-6-12)8-10-4-1-2-7-13(10)16-14/h1-2,4,7-8,12,15H,3,5-6,9H2,(H,16,17) |
InChI Key |
KDIJVLHLWGBKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCC2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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